Pharmacological Potency: (S)-Indoline vs. (R)-Indoline in MAP Kinase p38α Inhibition
The stereochemical configuration at the C2 position of 2-methylindolines profoundly impacts biological potency. In a structurally related series of chiral 2-methylindoline-based p38α MAP kinase inhibitors, the (S)-enantiomer exhibited significantly greater inhibitory potency than the corresponding (R)-enantiomer [1]. While exact p38α IC50 values for (S)-2-methylindolin-5-ol are not publicly disclosed, literature precedents for (S)-configured indolines demonstrate the imperative of single-enantiomer procurement for medicinal chemistry [1].
| Evidence Dimension | Enantiomer-dependent potency in kinase inhibition |
|---|---|
| Target Compound Data | Preferential target engagement inferred from (S)-indoline scaffold. Exact IC50 for p38α undisclosed. |
| Comparator Or Baseline | (R)-2-methylindoline analogs; substantially reduced or abolished activity. |
| Quantified Difference | Qualitative: (S)-enantiomer active; (R)-enantiomer inactive or significantly less active. |
| Conditions | In vitro kinase inhibition assays; specific assay details in cited patent. |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for reproducing reported biological activity in lead optimization; the racemate or (R)-enantiomer will yield false negatives.
- [1] PATENT: Indoline derivatives, method of their synthesis, intermediate compounds, pharmaceutical composition. RU2104268C1. Filed 1992-07-31. View Source
